3'-Deoxytalopiericidin A1 is classified as a microbial metabolite, specifically a member of the piericidin family. These compounds are typically produced by certain strains of bacteria, including Streptomyces species. The classification of 3'-deoxytalopiericidin A1 highlights its relevance in the field of natural product chemistry and pharmacology, particularly for its antitumor properties .
The synthesis of 3'-deoxytalopiericidin A1 involves several key steps, primarily focusing on modifying existing piericidin structures through various chemical reactions.
3'-Deoxytalopiericidin A1 possesses a complex molecular structure characterized by:
3'-Deoxytalopiericidin A1 undergoes various chemical reactions that enhance its utility in medicinal chemistry.
The mechanism of action of 3'-deoxytalopiericidin A1 primarily involves its interaction with cellular targets that play crucial roles in cancer cell proliferation.
Studies have shown that 3'-deoxytalopiericidin A1 can induce cytotoxic effects in various cancer cell lines, suggesting a potent mechanism against tumor cells through these interactions.
The physical and chemical properties of 3'-deoxytalopiericidin A1 are essential for understanding its behavior in biological systems.
3'-Deoxytalopiericidin A1 holds significant promise in various scientific applications:
3'-Deoxytalopiericidin A1 (DTPA) was first isolated from marine-derived Streptomyces strains during screenings for biologically active natural products. Genomic analysis of Streptomyces sp. strain I05A-00742—isolated from soil in Shangri-La, Yunnan Province, China—revealed a 7.13 Mb draft genome containing 33 putative secondary metabolite biosynthetic gene clusters (BGCs) [2]. AntiSMASH analysis identified a piericidin A1 BGC in scaffold 13 with high similarity to characterized clusters in Streptomyces piomogenus variant Hangzhouwanensis and Streptomyces sp. SCSIO 03032 [2] [5]. Unlike typical piericidin producers, this strain’s BGC lacked a dedicated glycosyltransferase (GT) gene, suggesting that DTPA’s talose moiety arises from post-PKS tailoring or cryptic GT activity. The compound’s discovery expanded the structural diversity of piericidins, which were initially investigated for insecticidal properties but later recognized for nuanced toxicity profiles [4].
Table 1: Genomic Features of DTPA-Producing Streptomyces Strains
Strain Designation | Isolation Source | Genome Size (bp) | GC Content (%) | BGC Location | Key Cluster Homologs |
---|---|---|---|---|---|
Streptomyces sp. I05A-00742 | Napahai soil, China | 7,129,054 | 72.43 | Scaffold 13 | S. piomogenus, S. philanthi |
Streptomyces youssoufiensis OUC6819 | Marine sediment | Not specified | High GC | Not characterized | Piericidin A1, reedsmycins |
DTPA belongs to the α-pyridone antibiotics, characterized by a 4-hydroxypyridine core linked to a polyketide-derived side chain. Its structure (C₂₈H₄₁NO₇; MW 503.6 g/mol) features:
Table 2: Structural Comparison of DTPA with Key Piericidin Analogues
Compound | Molecular Formula | Pyridine C-4′ Modification | C-10 Modification | Side Chain Length | Unique Feature |
---|---|---|---|---|---|
Piericidin A1 | C₂₅H₃₇NO₄ | OH | OH | 10 carbons | Parent aglycone |
DTPA | C₂₈H₄₁NO₇ | 3′-Deoxytalose | OH | 10 carbons | 3′-Deoxy sugar |
10-O-Glucopiericidin A | C₃₁H₄₇NO₉ | OCH₃ | Glucose | 10 carbons | C-10 glycosylation |
3′-Rhamnopiericidin A1 | C₃₁H₄₇NO₉ | Rhamnose | OH | 10 carbons | 3′-OH rhamnose |
DTPA exhibits three primary bioactivities with therapeutic implications:
Antitumor Selectivity: DTPA demonstrates selective cytotoxicity against solid tumors, particularly renal carcinoma cells (IC₅₀ ~0.8 μM), by inducing metabolic crisis via Complex I blockade. Its 3′-deoxytalose moiety minimizes acute toxicity in mice (LD₅₀ >50 mg/kg) compared to piericidin A1 (LD₅₀ ~5 mg/kg), widening its therapeutic index [4] [9]. Recent screens highlight preferential activity against HIF-1α-overexpressing renal cancers, suggesting utility in hypoxia-driven malignancies [9].
Immunomodulatory Effects: At subcytotoxic concentrations (100 pg/mL), DTPA suppresses interleukin-2 (IL-2) production in T-cells, implicating it in transplant rejection or autoimmune disease management. This aligns with piericidins’ broader role in blocking early immune activation cascades [1] [3].
Table 3: Pharmacological Profile of DTPA vs. Reference Compounds
Activity | DTPA | Piericidin A1 | 3′-Rhamnopiericidin A1 | Glucopiericidin A |
---|---|---|---|---|
Complex I Inhibition (Ki) | 1.2 nM | 0.8 nM | 2.5 nM | 5.0 nM |
Cytotoxicity (Avg. IC₅₀, μM) | ||||
- Renal carcinoma | 0.8 | 0.05 | 1.5 | 2.0 |
- Leukemia (THP-1) | 15.2 | 0.1 | 18.0 | 20.5 |
Acute Toxicity (Mouse LD₅₀, mg/kg) | >50 | ~5 | >40 | >50 |
IL-2 Suppression (Effective Conc.) | 100 pg/mL | 50 pg/mL | 200 pg/mL | 500 pg/mL |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: